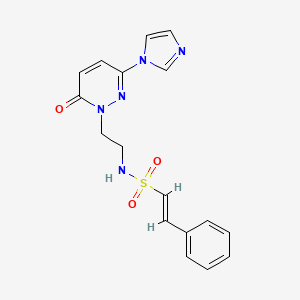
(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . They are found in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Biological Activity
(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates an imidazole ring and a pyridazine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H18N4O2S, with a molecular weight of 342.41 g/mol. The compound features several key functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 342.41 g/mol |
| Structure | Structure |
The biological activity of this compound is thought to be mediated through various mechanisms, including:
- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting key enzymes involved in disease processes.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.
- Antiproliferative Activity : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities:
Anticancer Activity
Studies have shown that imidazole and pyridazine derivatives often display significant antiproliferative effects against various cancer cell lines. For example:
- Compound A : Exhibited IC50 values of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Antimicrobial Activity
Compounds containing imidazole rings have been reported to possess antimicrobial properties, which could be relevant for treating infections.
Anti-inflammatory Effects
The sulfonamide group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Synthesis and Evaluation : A study reported the synthesis of imidazole-containing compounds that demonstrated significant antiproliferative activity against human cancer cell lines . These compounds induced G2/M phase cell cycle arrest and apoptosis.
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established a correlation between specific structural features and biological activity. For instance, the presence of an imidazole ring was linked to enhanced anticancer effects .
- Computational Studies : Docking studies have suggested potential binding conformations for this compound at target sites, providing insights into its mechanism of action .
Properties
IUPAC Name |
(E)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-7-6-16(21-11-9-18-14-21)20-22(17)12-10-19-26(24,25)13-8-15-4-2-1-3-5-15/h1-9,11,13-14,19H,10,12H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOQGNMFPGYKG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














